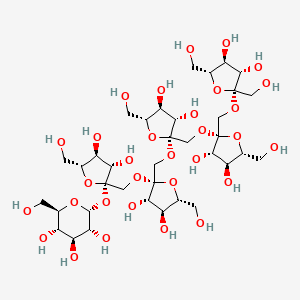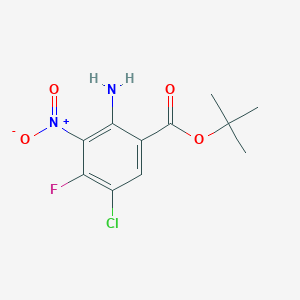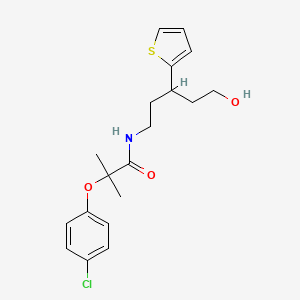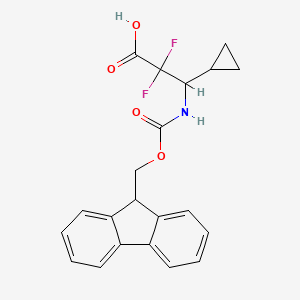
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate: is a complex organic compound that features a furan ring, an isoxazole ring, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and isoxazole rings separately, followed by their coupling through a series of reactions involving esterification and thioether formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines under specific conditions.
Substitution: The nicotinate ester can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and related reduced compounds.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: It is being studied for its antibacterial, antifungal, and anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new polymers and materials with specific properties such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate exerts its effects is primarily through its interaction with biological macromolecules. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .
Comparison with Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
- 3(5)-Substituted Pyrazoles
Comparison: Compared to these similar compounds, (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical reactivity and biological activity. The combination of these rings in a single molecule allows for a broader range of applications and interactions .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQJGXBMUAVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)



![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)


![4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2502644.png)
![N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2502646.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2502648.png)


